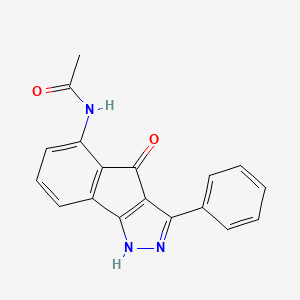
Indenopyrazole 5a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indenopyrazole 5a is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. The compound features an indene ring fused with a pyrazole ring, creating a unique scaffold that is valuable for the development of new pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indenopyrazole 5a can be synthesized through various methods. One common approach involves the condensation of 2-(3-substitutedbenzoyl)-1H-indene-1,3(2H)-diones with hydrazine derivatives. This reaction is typically carried out in the presence of dry ethanol and glacial acetic acid under reflux conditions . Another method involves the use of azomethine imines and α,α-difluoromethylene alkynes in a cascade C-H functionalization/[3+2] dipolar cycloaddition/aromatization rearrangement reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Indenopyrazole 5a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrazole or indene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indenopyrazole oxides, while substitution reactions can produce a variety of substituted indenopyrazoles .
Scientific Research Applications
Indenopyrazole 5a has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Indenopyrazole 5a varies depending on its specific application:
Antitumor Activity: The compound inhibits tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells.
β1-Adrenergic Blocking Activity: this compound acts as a competitive antagonist of β1-adrenergic receptors, reducing heart rate and contractility.
Hypoxia-Inducible Factor Inhibition: The compound inhibits the transcriptional activity of hypoxia-inducible factor 1α, reducing the expression of genes involved in angiogenesis and tumor growth.
Comparison with Similar Compounds
Indenopyrazole 5a can be compared with other similar compounds, such as:
Benzofuropyrazoles: These compounds have a benzofuran ring fused with a pyrazole ring and exhibit similar biological activities.
Pyrazole Derivatives: Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Uniqueness: this compound stands out due to its unique indene-pyrazole scaffold, which provides a versatile platform for the development of new pharmacologically active molecules. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
247148-90-9 |
|---|---|
Molecular Formula |
C18H13N3O2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
N-(4-oxo-3-phenyl-1H-indeno[1,2-c]pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C18H13N3O2/c1-10(22)19-13-9-5-8-12-14(13)18(23)15-16(20-21-17(12)15)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,22)(H,20,21) |
InChI Key |
FMWUPJJFWGHUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C3=C2NN=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


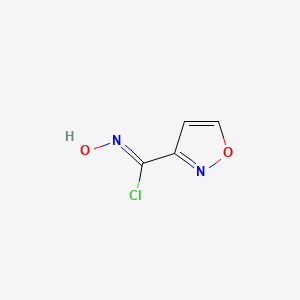
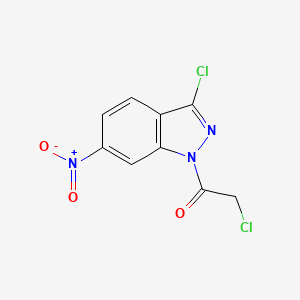
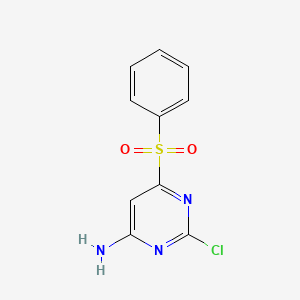
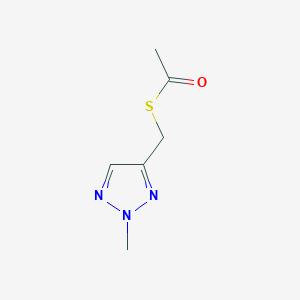
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)
![ethyl N-[8-amino-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12907327.png)
![7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907330.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
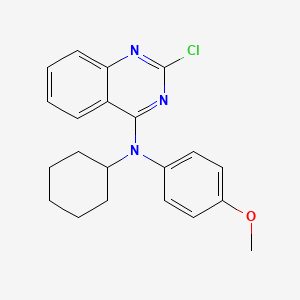
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
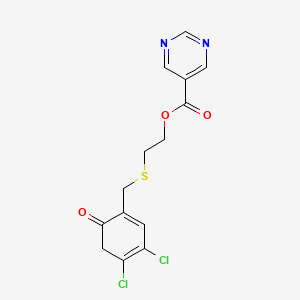
![N-[(2-Bromophenyl)methyl]-N,N-dimethylethanaminium iodide](/img/structure/B12907383.png)
